4-Fluoropyrrolidin-3-ol; trifluoroacetic acid
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Overview
Description
Preparation Methods
The synthesis of 4-Fluoropyrrolidin-3-ol; trifluoroacetic acid involves the reaction of 4-Fluoropyrrolidine with trifluoroacetic acid. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
4-Fluoropyrrolidin-3-ol; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
4-Fluoropyrrolidin-3-ol; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoropyrrolidin-3-ol; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluoropyrrolidin-3-ol; trifluoroacetic acid can be compared with other similar compounds, such as:
Pyrrolidine: A nitrogen-containing heterocycle used in the synthesis of various bioactive molecules.
Fluoropyrrolidine: A fluorinated derivative of pyrrolidine with enhanced biological activity.
Trifluoroacetic acid: A strong acid used in organic synthesis and as a reagent in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C6H9F4NO3 |
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Molecular Weight |
219.13 g/mol |
IUPAC Name |
4-fluoropyrrolidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H8FNO.C2HF3O2/c5-3-1-6-2-4(3)7;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2;(H,6,7) |
InChI Key |
RDOZRFGMMXWEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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